molecular formula C7H7N3 B1615428 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 54856-82-5

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B1615428
CAS RN: 54856-82-5
M. Wt: 133.15 g/mol
InChI Key: JVJSJMKCXGDLIR-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have led to the discovery of an interesting field of research . They react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .


Synthesis Analysis

The [1,2,3]triazolo[1,5-a]pyridines can be synthesized by the Bower procedure to get triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . In a specific synthesis of this compound, the compound was diluted in DMF and heated at 90°C without stirring for 9 hours in a sealed tube .


Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways: Vilsmeier formylation and nitration give 3-substituted triazolopyridines; other electrophiles like halogens, mercuric acetate, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide, give products resulting from triazolo ring opening with loss of molecular nitrogen .


Physical And Chemical Properties Analysis

1,2,3-Triazoles, the class to which this compound belongs, have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

Synthesis and Fluorescence

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine derivatives have been synthesized through Suzuki cross-coupling reactions, yielding compounds that exhibit significant fluorescence. This property is particularly pronounced in certain compounds within the synthesized series, indicating potential applications in fluorescent materials or as markers in biological systems (Abarca et al., 2006).

Vibrational Dynamics and Molecular Structure

Density Functional Theory (DFT) studies have been conducted on the molecular structure and vibrational dynamics of this compound derivatives. These studies provide insights into the impact of methyl substitution on the molecular properties and potential applications in the fields of material science and chemistry (Lorenc et al., 2007).

Synthesis of Novel Derivatives

New classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives have been synthesized from this compound, showcasing a range of potential applications in chemical synthesis and pharmaceutical research (Ibrahim et al., 2011).

Electrophilic Reactions

This compound has been studied for its reactions with various electrophiles. This research contributes to understanding the chemical behavior and potential reactivity of this compound in different chemical environments (Jones et al., 1981).

Metal-Free Synthesis Techniques

A novel metal-free synthetic strategy for 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been developed. This method emphasizes environmentally friendly and efficient approaches to synthesizing these compounds (Zheng et al., 2014).

Supramolecular Synthons Formation

Studies on 1,2,4-Triazolo[1,5-a]pyridines with various substituents have revealed diverse supramolecular synthons in their crystal structures. This finding is significant for the development of these compounds in pharmaceuticals and crystal engineering (Chai et al., 2019).

Future Directions

The use of [1,2,3]triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . This methodology and the study of cascade reactions involving metal carbenes have been intensively studied in recent years .

Mechanism of Action

Target of Action

3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .

Mode of Action

The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .

Biochemical Pathways

The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.

Pharmacokinetics

The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.

Result of Action

The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .

properties

IUPAC Name

3-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJSJMKCXGDLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312591
Record name 3-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54856-82-5
Record name 54856-82-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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